N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its potential bioactivity
Properties
Molecular Formula |
C21H26N4OS |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C21H26N4OS/c1-2-20(26)23-21(27)22-18-8-10-19(11-9-18)25-14-12-24(13-15-25)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H2,22,23,26,27) |
InChI Key |
HIFILUHKFHZWDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then reacted with a phenyl isothiocyanate derivative to form the carbamothioyl group. The final step involves the acylation of the intermediate with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbamothioyl group to a thiol or thioether.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated compounds, base catalysts like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological pathways. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}propanamide can be compared with other similar compounds, such as:
N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}propanamide: This compound has a similar structure but with a methyl group instead of a benzyl group, potentially leading to different bioactivity and pharmacokinetic properties.
N-{[4-(4-benzylpiperazin-1-yl)phenyl]propanamide: This compound lacks the carbamothioyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
